N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine
Description
Overview of Nucleosides and their Significance in Genetic Information Systems
Nucleosides are fundamental organic molecules that serve as the primary building blocks of nucleic acids, namely deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Structurally, a nucleoside consists of a nitrogenous base (a nucleobase) covalently attached to a five-carbon sugar, which is deoxyribose in DNA and ribose in RNA. The nucleobases are classified into two categories: purines, which have a two-ring structure, and pyrimidines, which have a single-ring structure. The principal purines are adenine (B156593) (A) and guanine (B1146940) (G), while the main pyrimidines are cytosine (C), thymine (B56734) (T) in DNA, and uracil (B121893) (U) in RNA.
The sequence of these nucleosides within DNA and RNA polymers constitutes the genetic code, which stores and transmits hereditary information. Through the specific pairing of bases—adenine with thymine (or uracil in RNA) and guanine with cytosine—nucleic acids form the iconic double helix structure of DNA and the various functional structures of RNA. This complementary pairing is essential for the faithful replication of genetic material and for the transcription and translation processes that lead to protein synthesis. Beyond their role in genetics, nucleosides like adenosine (B11128) are also crucial in cellular signaling and metabolism. biosynth.com
The Role of Chemical Modifications in Nucleosides for Enhanced Functionality
While the canonical nucleosides form the basis of genetic material, nature has also evolved a vast array of modified nucleosides. biosynth.com Post-transcriptional modification of RNA is a widespread cellular process that alters the structure of nucleobases, affecting RNA localization, stability, and function. nih.gov In total, 93 different modified nucleosides have been identified in various types of RNA, with the greatest diversity found in transfer RNA (tRNA). nih.gov
Inspired by nature, scientists have developed methods to synthetically modify nucleosides to enhance their properties for therapeutic and research applications. umich.edu These chemical modifications can be broadly categorized into alterations of the nucleobase or the sugar moiety. biosynth.com Such changes are designed to improve metabolic stability, increase binding affinity to target sequences, reduce immunogenicity, or introduce new functionalities. umich.edubldpharm.com Consequently, modified nucleosides are integral to the development of antiviral and anticancer drugs, which often function by interfering with the DNA synthesis of rapidly dividing cancer cells or viruses. biosynth.combldpharm.com Examples of such therapeutic modified nucleosides include Gemcitabine and Cytarabine. biosynth.com
Historical Context of Protected Nucleosides in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides—short, defined-sequence fragments of nucleic acids—has been a transformative technology in molecular biology. umich.edu A primary challenge in this process is the presence of multiple reactive functional groups on the nucleoside monomers. These include the hydroxyl groups on the sugar and the exocyclic amino groups on the nucleobases of adenine, guanine, and cytosine. umich.eduumich.edu
To achieve the specific and controlled formation of the desired phosphodiester linkages that form the backbone of the nucleic acid chain, these reactive sites must be temporarily blocked. umich.eduspringernature.com This is accomplished through the use of "protecting groups." The development of robust strategies for protecting these functional groups was a critical step in enabling efficient oligonucleotide synthesis. umich.edu
The advent of automated solid-phase synthesis, primarily using the phosphoramidite (B1245037) method, revolutionized the field. wikipedia.org This technique relies on nucleoside building blocks where the 5'-hydroxyl group is protected by an acid-labile group, the exocyclic amines are protected by base-labile groups, and the 3'-hydroxyl is derivatized into a reactive phosphoramidite. wikipedia.org This orthogonal protection scheme allows for the sequential and directional assembly of the oligonucleotide chain with high efficiency and precision. umich.edu
Rationale for Utilizing N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine in Synthetic Nucleic Acid Architectures
This compound is a chemically modified nucleoside specifically designed to be a building block for the automated synthesis of DNA. Each component of its structure serves a precise function in the context of phosphoramidite chemistry.
2'-deoxyadenosine (B1664071) : This is the core nucleoside, providing the adenine base and the deoxyribose sugar required for incorporation into a DNA strand.
5'-O-DMT (4,4'-dimethoxytrityl) : The DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its primary role is to prevent unwanted polymerization at this site during the synthesis cycle. wikipedia.orgatdbio.com At the beginning of each coupling step, the DMT group is removed with a mild acid (a step called detritylation), freeing the 5'-hydroxyl to react with the incoming phosphoramidite monomer. atdbio.com The hydrophobic nature of the DMT group also facilitates the purification of the final oligonucleotide. umich.edu
N6-Acetyl : The exocyclic amino group at the N6 position of the adenine base is nucleophilic and must be protected to prevent it from reacting with the activated phosphoramidite during chain elongation. wikipedia.orgatdbio.com The acetyl group serves as this protectant. It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step, typically using aqueous ammonia (B1221849), to restore the natural adenine structure. atdbio.com The acetyl group is considered a milder protecting group compared to others like benzoyl, allowing for less harsh final deprotection conditions.
This specific combination of a 5'-hydroxyl protecting group (DMT) and a base protecting group (acetyl) makes this compound an ideal precursor for creating the corresponding phosphoramidite monomer used in solid-phase DNA synthesis. wikipedia.orgbiosynth.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C33H33N5O6 | biosynth.comusbio.net |
| Molecular Weight | 595.65 g/mol | biosynth.com |
| IUPAC Name | N-(9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide | |
| Primary Application | Precursor for oligonucleotide synthesis | wikipedia.org |
| Protecting Group | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Benzoyl | bz | Standard, robust protection. Requires standard ammonia deprotection. | atdbio.com |
| Acetyl | Ac | Allows for milder deprotection conditions compared to benzoyl. | chemgenes.com |
| Phenoxyacetyl | Pac | Labile group, removed quickly with ammonia. Used for sensitive oligonucleotides. | springernature.com |
| Dimethylformamidine | dmf | Very labile group, offers rapid deprotection under mild conditions. | springernature.com |
Properties
Molecular Formula |
C33H33N5O6 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C33H33N5O6/c1-21(39)37-31-30-32(35-19-34-31)38(20-36-30)29-17-27(40)28(44-29)18-43-33(22-7-5-4-6-8-22,23-9-13-25(41-2)14-10-23)24-11-15-26(42-3)16-12-24/h4-16,19-20,27-29,40H,17-18H2,1-3H3,(H,34,35,37,39)/t27-,28+,29+/m0/s1 |
InChI Key |
VNSSKBVNYIUIEI-ZGIBFIJWSA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Synthesis of N6 Acetyl 2 Deoxy 5 O Dmt Adenosine
Retrosynthetic Analysis and Key Precursors for N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into its simpler, commercially available precursors. This process helps in designing a logical forward synthesis. For this compound, the analysis involves two primary disconnections corresponding to the removal of the two key protecting groups.
The first disconnection removes the 4,4'-Dimethoxytrityl (DMT) group from the 5'-hydroxyl position, identifying N6-Acetyl-2'-deoxyadenosine as the immediate precursor. The second disconnection involves the removal of the acetyl group from the N6-amino group of the adenine (B156593) base. This leads back to the fundamental starting material, 2'-deoxyadenosine (B1664071).
Therefore, the key precursors for the synthesis are:
2'-Deoxyadenosine : The foundational nucleoside upon which the modifications are built.
An Acetylating Agent : Typically acetic anhydride (B1165640), for the protection of the N6-amino group.
4,4'-Dimethoxytrityl chloride (DMT-Cl) : The reagent used to introduce the acid-labile DMT protecting group at the 5'-hydroxyl position.
This analysis suggests a synthetic strategy that involves the sequential protection of the 2'-deoxyadenosine functional groups.
Strategic Protection of Deoxyadenosine (B7792050) Functional Groups
2'-deoxyadenosine possesses three reactive sites: the N6-exocyclic amino group on the adenine base, the primary 5'-hydroxyl group, and the secondary 3'-hydroxyl group on the deoxyribose sugar. To be used in automated DNA synthesis, the N6-amino group and the 5'-hydroxyl group must be reversibly protected. The 3'-hydroxyl group is typically left unprotected for subsequent phosphitylation to create the phosphoramidite (B1245037) monomer.
The exocyclic amino groups of adenine, guanine (B1146940), and cytosine are nucleophilic and can participate in undesirable side reactions during oligonucleotide synthesis. The acetyl (Ac) group is a commonly used protecting group for the N6-amino group of deoxyadenosine. It is base-labile, meaning it can be removed under basic conditions (e.g., with aqueous ammonia) at the end of the synthesis, which are conditions that also cleave the oligonucleotide from the solid support.
The acetylation reaction involves the nucleophilic attack of the N6-amino group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. The reaction is typically carried out in a suitable solvent like pyridine (B92270).
One common method for selective N-acetylation is the transient protection method. This involves treating deoxyadenosine with trimethylsilyl (B98337) chloride (TMSCl) to temporarily silylate the hydroxyl groups. This increases the nucleophilicity of the N6-amino group, which is then acetylated with acetic anhydride. Subsequent treatment with aqueous ammonia (B1221849) removes the temporary silyl (B83357) groups, yielding N6-Acetyl-2'-deoxyadenosine.
The 5'-hydroxyl group is protected to prevent its involvement in the phosphoramidite coupling reaction and to provide a handle for purification. The 4,4'-Dimethoxytrityl (DMT) group is the standard choice for this role in oligonucleotide synthesis. wikipedia.org
The introduction of the DMT group is highly regioselective for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. This selectivity is primarily due to steric hindrance. researchgate.net The DMT group is exceptionally bulky, making it much more reactive towards the less sterically hindered primary 5'-hydroxyl group. researchgate.net The reaction is typically performed by treating the N6-acetylated deoxyadenosine with DMT-Cl in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
| Feature | 5'-Hydroxyl Group | 3'-Hydroxyl Group |
| Type | Primary | Secondary |
| Steric Hindrance | Less hindered | More hindered |
| Reactivity with DMT-Cl | High | Low |
The DMT group possesses several chemical characteristics that make it ideal for automated oligonucleotide synthesis:
Acid Lability : It is stable to the basic and neutral conditions used during the coupling cycle but is rapidly cleaved by mild acids (e.g., trichloroacetic or dichloroacetic acid in a non-aqueous solvent). This allows for the deprotection of the 5'-hydroxyl group of the growing oligonucleotide chain, preparing it for the next coupling step.
Lipophilicity : The DMT group is very nonpolar, which significantly increases the affinity of the protected nucleoside for reverse-phase silica (B1680970) gel. This property is exploited for the purification of the final oligonucleotide, as only the successfully synthesized, full-length sequences will retain the final 5'-DMT group (a method known as "Trityl-on" purification).
Colorimetric Quantification : Upon cleavage with acid, the DMT group forms a stable dimethoxytrityl carbocation, which has a characteristic bright orange color. wikipedia.org The intensity of this color can be measured spectrophotometrically to quantify the yield of each coupling step, providing real-time monitoring of the synthesis efficiency.
| Property of DMT Group | Relevance in Oligonucleotide Synthesis |
| Acid Lability | Allows for stepwise deprotection of the 5'-OH group for chain elongation. |
| High Lipophilicity | Facilitates "Trityl-on" purification of the full-length product. |
| Formation of Colored Cation | Enables real-time monitoring and quantification of coupling efficiency. |
5'-Hydroxyl Group Protection with 4,4'-Dimethoxytrityl (DMT) Moiety
Comprehensive Synthetic Routes for this compound
The synthesis of the target compound can be achieved via two primary routes, differing in the order of the protection steps.
Route 1: Acetylation followed by Tritylation
This is the more common approach.
N6-Acetylation : 2'-deoxyadenosine is first acetylated at the N6-position. A common procedure involves the use of acetic anhydride in pyridine or a transient silylation method to achieve selectivity.
5'-O-Tritylation : The resulting N6-Acetyl-2'-deoxyadenosine is then reacted with DMT-Cl in pyridine. The reaction selectively protects the 5'-hydroxyl group to yield the final product, this compound.
Purification : The final product is typically purified by silica gel chromatography.
Route 2: Tritylation followed by Acetylation
5'-O-Tritylation : 2'-deoxyadenosine is first reacted with DMT-Cl to produce 5'-O-DMT-2'-deoxyadenosine.
N6-Acetylation : The intermediate is then acetylated using acetic anhydride. This step may also lead to acetylation of the 3'-hydroxyl group.
Selective Deacetylation (if necessary) : If the 3'-hydroxyl group is acetylated, a mild basic workup is required to selectively remove the 3'-O-acetyl group while leaving the more stable N6-acetyl group intact.
Route 1 is generally preferred as it avoids the potential for side reactions at the 3'-hydroxyl group during the acetylation step.
| Step | Route 1 (Acetylation First) | Route 2 (Tritylation First) |
| Starting Material | 2'-deoxyadenosine | 2'-deoxyadenosine |
| Step 1 Reagent | Acetic Anhydride | DMT-Cl, Pyridine |
| Intermediate 1 | N6-Acetyl-2'-deoxyadenosine | 5'-O-DMT-2'-deoxyadenosine |
| Step 2 Reagent | DMT-Cl, Pyridine | Acetic Anhydride |
| Final Product | This compound | This compound |
| Potential Issues | Generally straightforward | Potential for 3'-O-acetylation requiring an extra deprotection step. |
Multistep Reaction Protocols and Conditions
A frequently employed synthetic route begins with the selective protection of the 5'-hydroxyl group of 2'-deoxyadenosine. This is typically achieved by reacting 2'-deoxyadenosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous pyridine solution. The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction. This step yields 5'-O-DMT-2'-deoxyadenosine.
The subsequent step involves the acetylation of the N6-amino group of the adenine base. A common method for this is the transient protection of the remaining hydroxyl groups followed by acylation. However, more direct methods are also utilized. One such method involves the use of acetic anhydride. The reaction is typically carried out in the presence of a base, and the conditions are carefully controlled to ensure selective acetylation at the N6 position.
A general representation of the reaction steps is as follows:
5'-O-DMT Protection: 2'-deoxyadenosine is reacted with DMT-Cl in anhydrous pyridine. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
N6-Acetylation: The resulting 5'-O-DMT-2'-deoxyadenosine is then acetylated at the N6 position. This can be achieved using acetic anhydride. The reaction conditions are optimized to favor N-acetylation over O-acetylation of the 3'-hydroxyl group.
A summary of typical reaction conditions is presented in the table below.
| Step | Reagents and Solvents | Typical Conditions |
| 5'-O-DMT Protection | 2'-deoxyadenosine, 4,4'-dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine | Stirring at room temperature for several hours to overnight. |
| N6-Acetylation | 5'-O-DMT-2'-deoxyadenosine, Acetic Anhydride, Base (e.g., Pyridine or DMAP) | Reaction at room temperature or slightly elevated temperatures. |
Optimization of Reaction Parameters and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters. For the 5'-O-DMT protection step, the use of anhydrous conditions is critical to prevent the hydrolysis of DMT-Cl and to maximize the yield of the desired product. The molar ratio of DMT-Cl to the nucleoside is also a key parameter to optimize.
For the N6-acetylation step, the choice of acetylating agent, solvent, and temperature plays a significant role in achieving high yields and selectivity. The use of acetic anhydride in combination with acetic acid as a reusable solvent has been explored as a practical and efficient method for the acetylation of nucleosides. This approach can lead to high yields and simplifies the purification process. The optimization of these parameters aims to maximize the conversion to the desired product while minimizing the formation of by-products, such as the di-acetylated compound or degradation of the starting material.
The table below illustrates the impact of varying reaction conditions on the yield of the acetylation step, based on general principles of nucleoside chemistry.
| Parameter Varied | Condition A | Condition B | Effect on Yield and Purity |
| Temperature | Room Temperature | 50°C | Higher temperatures may increase reaction rate but can also lead to by-products. |
| Reaction Time | 4 hours | 12 hours | Longer reaction times can increase conversion but may also lead to degradation. |
| Solvent | Pyridine | Acetic Acid/Acetic Anhydride | Acetic acid/anhydride mixture can serve as both solvent and reagent, potentially improving efficiency. |
Advanced Purification Techniques for this compound
The purification of this compound from the reaction mixture is a critical step to ensure its suitability for oligonucleotide synthesis. Advanced chromatographic techniques are often employed to achieve the required high purity.
One of the most powerful purification methods is "Trityl-on" Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . glenresearch.comatdbio.com This technique leverages the hydrophobic nature of the DMT group. glenresearch.com The crude reaction mixture is loaded onto a reversed-phase column (typically C18). A gradient of an organic solvent, such as acetonitrile, in an aqueous buffer is used for elution. The DMT-containing target molecule, being highly hydrophobic, is strongly retained on the column, while less hydrophobic impurities are washed away. dupont.com The purified "trityl-on" compound is then eluted at a higher concentration of the organic solvent. dupont.com
Solid-Phase Extraction (SPE) is another effective "trityl-on" purification method. shimadzu.com Similar to RP-HPLC, it utilizes a reversed-phase sorbent in a cartridge format. glenresearch.com The crude product is loaded onto the conditioned cartridge, and impurities are washed away with a low concentration of organic solvent. The desired DMT-containing product is then eluted with a higher concentration of the organic solvent. SPE is a rapid and efficient method for purification and can be easily scaled up. shimadzu.com
Crystallization can also be employed as a purification technique for protected nucleosides. This method relies on the principle of differential solubility of the target compound and impurities in a given solvent system. By carefully selecting the solvent and controlling the temperature, it is possible to induce the crystallization of the pure this compound, leaving impurities in the solution.
Role of N6 Acetyl 2 Deoxy 5 O Dmt Adenosine in Oligonucleotide Synthesis
Principles of Solid-Phase Oligonucleotide Synthesis
Modern oligonucleotide synthesis is performed almost exclusively using automated solid-phase methods, a technique pioneered by Bruce Merrifield. atdbio.combiotage.com This approach involves assembling the oligonucleotide chain while one end is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads. wikipedia.orginvitek.comdanaher.com The synthesis proceeds in the 3' to 5' direction, which is the opposite of biological DNA synthesis. wikipedia.orgbiotage.com
The process consists of a repeated four-step cycle for each nucleotide added:
Deblocking (Detritylation): Removal of a 5'-hydroxyl protecting group from the support-bound nucleotide. invitek.com
Coupling: Addition of the next activated nucleotide monomer (a phosphoramidite) to the deprotected 5'-hydroxyl group. invitek.com
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage formed during coupling into a more stable phosphate (B84403) triester, which mirrors the natural backbone of DNA. invitek.com
The key advantage of the solid-phase approach is that excess reagents and by-products from each step can be easily washed away from the solid support, eliminating the need for complex purification after each cycle and making the process highly amenable to automation. atdbio.combiotage.com
| Synthesis Cycle Step | Purpose |
| 1. Deblocking | Exposes the 5'-hydroxyl group for chain elongation. |
| 2. Coupling | Adds the next nucleotide to the growing chain. |
| 3. Capping | Terminates failed sequences to prevent deletions. |
| 4. Oxidation | Stabilizes the newly formed internucleotide linkage. |
N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine as a Key Phosphoramidite (B1245037) Building Block
To be used in automated synthesis, natural deoxynucleosides must be chemically modified with protecting groups to prevent unwanted side reactions. This compound is the standard protected form of deoxyadenosine (B7792050) used for this purpose. The protecting groups serve three critical functions:
5'-O-Dimethoxytrityl (DMT) group: This bulky group protects the 5'-hydroxyl function, preventing it from reacting out of turn. Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle. atdbio.combiotage.com
N6-Acetyl group: The exocyclic primary amino group on the adenine (B156593) base is nucleophilic and must be protected to prevent it from reacting with the activated phosphoramidite monomers during the coupling step. atdbio.com The acetyl group serves as a robust shield that is later removed during the final deprotection of the completed oligonucleotide. atdbio.com
3'-Hydroxyl group: This group is left free for derivatization into the reactive phosphoramidite moiety, which is essential for the coupling reaction. wikipedia.org
The key to the success of the phosphoramidite method is the conversion of the 3'-hydroxyl group of the protected nucleoside into a highly reactive phosphorus(III) species known as a phosphoramidite. wikipedia.orgwikipedia.org This transformation renders the nucleoside an activated "building block" ready for coupling.
The derivatization is typically achieved by reacting this compound with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst. wikipedia.orguni-wuerzburg.de This reaction attaches a (2-cyanoethyl)-N,N-diisopropylphosphoramidite group to the 3'-oxygen, creating the final, reactive monomer used in the synthesizer. wikipedia.org
The resulting molecule, formally named N6-Acetyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, possesses several distinct structural features that are crucial for its function:
A 5'-DMT Group: For acid-catalyzed deblocking.
An N6-Acetyl Group: To protect the adenine base.
A 3'-Phosphoramidite Moiety: This group contains a trivalent phosphorus atom bonded to a diisopropylamino (–N(iPr)₂) group and a 2-cyanoethyl (–OCH₂CH₂CN) group. The diisopropylamino group is an excellent leaving group when protonated by an activator during the coupling step, and the cyanoethyl group protects the phosphate during the synthesis cycles. biotage.com The phosphorus atom in the phosphoramidite is chiral, meaning the final product is a mixture of two diastereomers. wikipedia.org
| Molecular Component | Chemical Group | Function in Synthesis |
| 5' Position | Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl; removed to allow chain extension. |
| Adenine Base (N6) | Acetyl (Ac) | Protects the exocyclic amino group from side reactions. |
| 3' Position | (2-cyanoethyl)-N,N-diisopropylphosphoramidite | The reactive moiety that forms the internucleotide linkage. |
Chemical Reaction Cycle in Automated Oligonucleotide Synthesis
This compound 3'-phosphoramidite enters the automated synthesis cycle during the coupling step. However, the cycle begins with the deblocking of the nucleotide previously attached to the solid support.
The first step in each cycle is the removal of the 5'-DMT protecting group from the terminal nucleoside of the growing chain, which is anchored to the solid support. invitek.com This "detritylation" step is accomplished by passing a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, through the synthesis column. atdbio.com The reaction is rapid and quantitative, leaving a free 5'-hydroxyl group ready to react with the incoming phosphoramidite building block in the subsequent coupling step. atdbio.com
The bond connecting the DMT group to the 5'-oxygen is an ether linkage that is exceptionally sensitive to acid (acid-labile). atdbio.com This lability is due to the remarkable stability of the carbocation that is formed upon its cleavage. The dimethoxytrityl cation (DMT⁺) is stabilized by resonance, with the positive charge delocalized across its three phenyl rings, particularly benefiting from the electron-donating methoxy (B1213986) groups.
This stabilized carbocation has a strong absorbance at 495 nm, producing a characteristic bright orange color. atdbio.com Automated synthesizers are equipped with spectrophotometers to measure the intensity of this color, which directly corresponds to the amount of DMT cation released. This provides a real-time, quantitative measure of the coupling efficiency of the previous cycle, a critical quality control step in oligonucleotide synthesis. ttu.ee
Deblocking of the 5'-Hydroxyl Group via DMT Removal
Monitoring of Detritylation Efficiency
The removal of the DMT group is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in a non-aqueous solvent like dichloromethane. This reaction releases a brightly colored dimethoxytrityl cation, which has a strong absorbance at 498 nm. thermofisher.com The intensity of this color is directly proportional to the amount of DMT group released and, therefore, to the number of available 5'-hydroxyl groups for the subsequent coupling reaction.
The monitoring of the detritylation efficiency is a standard quality control measure in automated oligonucleotide synthesis. umich.edu By measuring the absorbance of the DMT cation released at each cycle, the stepwise coupling efficiency can be calculated. This provides real-time feedback on the performance of the synthesis and can indicate any potential issues with reagents or instrument function. A consistent and high stepwise yield, typically above 98%, is indicative of a successful synthesis.
Table 1: Monitoring Detritylation Efficiency
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Protecting Group | 5'-O-Dimethoxytrityl (DMT) | Acid-labile protecting group |
| Deblocking Agent | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane | 2-3% solution |
| Released Species | Dimethoxytrityl (DMT) cation | Orange-colored carbocation |
| Monitoring Method | Spectrophotometry | Absorbance measurement at 498 nm |
| Purpose | To determine the stepwise coupling efficiency and monitor synthesis performance. | A high and consistent absorbance reading indicates high coupling efficiency. |
Activation and Coupling of the Incoming Phosphoramidite Monomer
Following the detritylation and a washing step to remove the acidic deblocking solution, the phosphoramidite of this compound is introduced. In its native state, the phosphoramidite is relatively stable and unreactive. To initiate the coupling reaction, an activator is required.
Activators are weakly acidic compounds, with 1H-tetrazole being a traditional choice, though other activators like 5-(ethylthio)-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (B129182) (DCI) are also commonly used. tcichemicals.com The activator plays a dual role in the coupling reaction. First, it protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.
This protonation renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The free 5'-hydroxyl group of the support-bound nucleoside then acts as the nucleophile, attacking the activated phosphorus center.
The nucleophilic attack by the 5'-hydroxyl group results in the displacement of the protonated diisopropylamine and the formation of a new covalent bond between the two nucleosides. This newly formed linkage is a phosphite triester. This reaction is highly efficient and rapid, typically occurring within a few minutes. The use of a significant excess of the phosphoramidite and activator helps to drive the reaction to completion, ensuring a high coupling yield.
Oxidation of the Phosphite Triester to Phosphotriester
The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. umich.edu Therefore, it must be converted to a more stable pentavalent phosphorus species. This is achieved through an oxidation step.
The most common oxidizing agent is a solution of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine, in a tetrahydrofuran (B95107) (THF) solution. umich.edu The iodine oxidizes the P(III) of the phosphite triester to the P(V) of a phosphate triester. This creates a stable internucleotidic linkage that mimics the natural phosphodiester backbone of DNA, albeit with a protecting group on the phosphate oxygen.
Capping of Unreacted Hydroxyl Groups
Despite the high efficiency of the coupling reaction, a small percentage of the 5'-hydroxyl groups on the solid support may fail to react with the incoming phosphoramidite. If these unreacted hydroxyl groups are not blocked, they will be available to react in the subsequent coupling cycle, leading to the formation of "n-1" deletion sequences (oligonucleotides missing one nucleotide). These failure sequences can be difficult to separate from the full-length product.
To prevent this, a "capping" step is introduced after the coupling and oxidation steps. umich.edu The capping process involves the acetylation of any unreacted 5'-hydroxyl groups, rendering them unreactive in subsequent cycles. A common capping solution is a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI) in THF and pyridine. umich.edu The acetylated failure sequences are eventually removed during the final purification of the oligonucleotide.
Post-Synthetic Deprotection Strategies for Oligonucleotides Incorporating this compound
After the final synthesis cycle is complete, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone and the nucleobases. The final step is the cleavage from the support and the removal of all protecting groups to yield the final, functional oligonucleotide.
The deprotection strategy for oligonucleotides containing N6-Acetyl-2'-deoxyadenosine must be carefully considered to ensure the complete and clean removal of the acetyl group without damaging the oligonucleotide. The acetyl group is a relatively labile protecting group and is typically removed under basic conditions.
A standard deprotection procedure involves treating the solid support with concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C) for several hours. This treatment serves three purposes:
Cleavage from the solid support: The succinyl linker connecting the oligonucleotide to the support is cleaved.
Removal of phosphate protecting groups: The β-cyanoethyl groups on the phosphate triester backbone are removed via β-elimination.
Removal of base protecting groups: The N6-acetyl group on adenosine (B11128) is hydrolyzed.
The lability of the acetyl group allows for relatively mild deprotection conditions compared to more robust protecting groups like benzoyl. This can be advantageous when the oligonucleotide contains other sensitive modifications. Following deprotection, the crude oligonucleotide is typically purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from any truncated sequences.
Table 2: Protecting Groups in this compound and their Removal
| Protecting Group | Location | Purpose | Deprotection Reagent |
|---|---|---|---|
| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Protects the 5'-OH during synthesis, allowing for stepwise addition. | Trichloroacetic acid or Dichloroacetic acid |
| N6-Acetyl | Exocyclic amine of Adenine | Prevents side reactions at the N6 position during synthesis. | Concentrated aqueous ammonia |
| β-Cyanoethyl | Phosphate (on phosphoramidite) | Protects the phosphate group during synthesis. | Concentrated aqueous ammonia |
Conditions for Cleavage of the N6-Acetyl Protecting Group
The N6-acetyl protecting group on the exocyclic amino function of deoxyadenosine is designed for removal under mild alkaline conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications. biosearchtech.com The cleavage of this group is a critical step in the final deprotection phase of oligonucleotide synthesis, where all protecting groups are removed to yield the final, biologically active nucleic acid strand. biosearchtech.com
Commonly employed conditions for the cleavage of the N6-acetyl group include:
Concentrated Ammonium (B1175870) Hydroxide (B78521): This is a standard reagent for deprotection. The process typically involves heating the oligonucleotide, still bound to the solid support or after cleavage, in a solution of concentrated aqueous ammonia. sigmaaldrich.comatdbio.com
Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonia and aqueous methylamine (typically 1:1) at room temperature or elevated temperatures (e.g., 65°C) can significantly reduce deprotection times. atdbio.comumich.edu The N6-acetyl group is readily cleaved under these conditions.
Potassium Carbonate in Methanol: For exceptionally sensitive oligonucleotides, an "ultramild" approach using 0.05 M potassium carbonate in methanol at room temperature is effective for removing the acetyl group. biosearchtech.com This method avoids the harshness of concentrated ammonia. biosearchtech.com
The choice of deprotection strategy is critical and must be determined by a thorough review of all components of the oligonucleotide to ensure the integrity of the final product. biosearchtech.com
| Reagent | Typical Conditions | Classification |
|---|---|---|
| Concentrated Ammonium Hydroxide | 55°C for 5-8 hours | Standard |
| Ammonium Hydroxide / Methylamine (AMA) | Room Temperature to 65°C for ~10-15 minutes | Fast / Mild |
| Potassium Carbonate in Methanol (0.05 M) | Room Temperature | Ultramild |
Comparative Analysis of N6-Acetyl with Other Amino-Protecting Groups (e.g., Phenoxyacetyl, Benzoyl)
The selection of a protecting group for the exocyclic amine of deoxyadenosine is a critical decision in oligonucleotide synthesis, influencing both the stability of the growing chain and the conditions required for final deprotection. The N6-acetyl group is considered an "ultramild" protecting group, often compared with other common groups like N6-benzoyl (a standard, more robust group) and N6-phenoxyacetyl (another mild, labile group). sigmaaldrich.comnih.govdiva-portal.org
N6-Benzoyl (Bz): The benzoyl group is the traditional and most widely used protecting group for adenine. sigmaaldrich.comatdbio.com
Stability: It provides excellent stability during the repetitive steps of oligonucleotide synthesis. However, N6-benzoyl-protected deoxyadenosine is known to be susceptible to depurination (cleavage of the glycosidic bond) under the acidic conditions of the detritylation step. diva-portal.orgoup.com
Cleavage: It requires harsh deprotection conditions, typically involving prolonged heating in concentrated ammonium hydroxide (e.g., 55°C for over 5 hours) for complete removal. atdbio.com These conditions can damage sensitive modified oligonucleotides. sigmaaldrich.com
N6-Phenoxyacetyl (Pac): The phenoxyacetyl group was developed as a milder alternative to the benzoyl group. nih.govoup.com
Stability: It offers greater stability against depurination during the acidic detritylation step compared to the benzoyl group. nih.govdiva-portal.orgoup.com
Cleavage: The Pac group is significantly more labile than the benzoyl group under basic conditions. It can be completely removed in a few hours with 29% ammonia at room temperature, reducing the need for high temperatures and minimizing potential damage to the oligonucleotide. nih.govoup.com
N6-Acetyl (Ac): The acetyl group is among the most labile protecting groups used for nucleobases.
Stability: While providing sufficient protection during synthesis, its primary advantage lies in its deprotection profile.
Cleavage: The acetyl group is removed very rapidly, often almost instantaneously, under standard ammoniacal deprotection conditions. atdbio.comchemie-brunschwig.ch This rapid hydrolysis is particularly advantageous when using methylamine-containing reagents, as it prevents a potential side reaction known as transamidation, which can occur with the benzoyl group on deoxycytidine. atdbio.com Its lability allows for the use of "ultramild" conditions, such as potassium carbonate in methanol, which are incompatible with more robust groups like benzoyl. biosearchtech.com
| Protecting Group | Relative Stability to Acid (Depurination) | Cleavage Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Benzoyl (Bz) | Lower (more prone to depurination) diva-portal.orgoup.com | Harsh (e.g., conc. NH₄OH, 55°C, >5 hrs) atdbio.com | High stability during synthesis cycle | Requires harsh deprotection; risk of depurination diva-portal.org |
| Phenoxyacetyl (Pac) | Higher (more stable than Benzoyl) nih.govoup.com | Mild (e.g., conc. NH₄OH, room temp, <4 hrs) nih.govoup.com | Good acid stability; mild deprotection nih.govoup.com | Less common than Benzoyl |
| Acetyl (Ac) | Sufficient for synthesis | Ultramild (e.g., K₂CO₃/MeOH at RT; rapid with NH₄OH) biosearchtech.comatdbio.com | Extremely rapid cleavage; avoids side reactions; compatible with very sensitive oligos biosearchtech.comatdbio.com | Lower stability may not be suitable for all synthesis protocols |
Advanced Methodologies for Nucleic Acid Synthesis Utilizing Modified Adenosine Derivatives
Strategies for Site-Specific Incorporation of N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine into Designed Oligonucleotide Sequences
The site-specific incorporation of modified nucleosides like this compound into a growing oligonucleotide chain is predominantly achieved through the highly efficient and automated phosphoramidite (B1245037) method of solid-phase synthesis. wikipedia.orgaragen.com This strategy allows for the sequential addition of nucleotide building blocks to a solid support in a controlled, stepwise manner.
The core of this methodology lies in the use of nucleoside phosphoramidites, which are activated for coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. umich.edu In the case of incorporating this compound, the corresponding phosphoramidite derivative is synthesized and used as a building block in the automated DNA synthesizer. The synthesis cycle involves four key steps:
De-blocking (Detritylation): The 5'-O-DMT (Dimethoxytrityl) group of the nucleotide attached to the solid support is removed, typically with a mild acid, to expose the 5'-hydroxyl group for the next coupling reaction.
Coupling: The this compound phosphoramidite is activated, usually by an activating agent like tetrazole, and then coupled to the de-blocked 5'-hydroxyl group of the growing chain.
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants (sequences missing a nucleotide).
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
This cycle is repeated for each nucleotide in the desired sequence. The DMT group on the incoming this compound phosphoramidite protects the 5'-hydroxyl group until the next cycle of de-blocking. The acetyl group on the N6 position of the adenine (B156593) base serves as a protecting group for the exocyclic amine, preventing unwanted side reactions during the synthesis process. wikipedia.org The precise delivery of the specific phosphoramidite at the desired cycle ensures the site-specific incorporation of the modified nucleoside.
Post-synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N6-acetyl group, are removed in a final deprotection step to yield the final, modified oligonucleotide. nih.gov This phosphoramidite-based strategy offers high coupling efficiencies and allows for the routine synthesis of oligonucleotides containing various modifications at specific positions. nih.gov
Influence of Protecting Group Selection on Oligonucleotide Synthesis Efficiency and Purity
Mitigation of Undesired Side Reactions (e.g., Depurination, Cyanoethylation)
During oligonucleotide synthesis, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired full-length product. Two common side reactions are depurination and cyanoethylation.
Depurination is the cleavage of the β-N-glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar. wikipedia.org This is particularly problematic for deoxyadenosine (B7792050) and can be exacerbated by the acidic conditions used for the removal of the 5'-O-DMT group in each cycle of the synthesis. The electron-withdrawing nature of the N6-protecting group can influence the stability of the glycosidic bond. While the standard benzoyl (Bz) protecting group has been widely used, alternative protecting groups with different electronic properties are employed to minimize depurination. The use of dA(tac) (tert-butylphenoxyacetyl) has been shown to minimize depurination and improve the quality of oligonucleotides. qualitysystems.com.tw
Considerations for Labile Base-Protecting Groups and Overall Deprotection Time
The final step in oligonucleotide synthesis is the removal of all protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support. The conditions required for this deprotection process are dictated by the lability of the protecting groups used. The use of more labile protecting groups allows for milder and faster deprotection conditions, which can be advantageous for the synthesis of oligonucleotides containing sensitive modifications.
The N6-acetyl group on deoxyadenosine is generally considered to be more labile than the more traditional N6-benzoyl group. This allows for faster deprotection times. For example, replacing standard protecting groups with more labile ones like dimethylformamidine for adenine and guanine (B1146940), and isobutyryl for cytosine, can reduce deprotection times from 8-16 hours to 2-3 hours at 55°C in ammonia (B1221849). nih.govoup.com
The use of "fast deprotection" chemistries often involves a combination of labile base protecting groups. For instance, the UltraFAST deprotection system utilizes acetyl (Ac) protected dC, which is necessary to avoid base modification when using the AMA reagent for rapid deprotection. glenresearch.comglenresearch.com Similarly, TAC (tert-butylphenoxyacetyl) protecting groups allow for ultra-fast deprotection, with complete removal in concentrated ammonia within 15 minutes at 55°C or two hours at room temperature. qualitysystems.com.tw These fast deprotection strategies are particularly beneficial for high-throughput oligonucleotide synthesis.
The following table summarizes the deprotection conditions for different protecting groups on deoxyadenosine:
| Protecting Group on dA | Deprotection Reagent | Deprotection Time and Temperature | Reference |
| Benzoyl (Bz) | Concentrated Ammonia | 8-16 hours at 55°C | nih.gov |
| Acetyl (Ac) | Concentrated Ammonia | Faster than Benzoyl | glenresearch.com |
| Dimethylformamidine (dmf) | Concentrated Ammonia | 2-3 hours at 55°C | nih.gov, oup.com |
| tert-Butylphenoxyacetyl (TAC) | Concentrated Ammonia | 15 minutes at 55°C or 2 hours at room temperature | qualitysystems.com.tw |
| tert-Butylphenoxyacetyl (TAC) | AMA | Compatible for fast deprotection | qualitysystems.com.tw |
Chemoenzymatic Synthesis Approaches for Nucleoside Analogs
While chemical synthesis is the dominant method for producing oligonucleotides, chemoenzymatic approaches are emerging as powerful alternatives that combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. nih.gov These methods can be particularly useful for the synthesis of complex nucleoside analogs and their incorporation into oligonucleotides under milder reaction conditions. nih.gov
One common chemoenzymatic strategy involves the chemical synthesis of a modified nucleoside phosphoramidite, such as this compound, which is then incorporated into a shorter oligonucleotide using standard solid-phase synthesis. This chemically synthesized, modified oligonucleotide can then serve as a building block for enzymatic ligation to another nucleic acid fragment. researchgate.netresearchgate.net Enzymes like T4 DNA ligase can be used to join these fragments together in a template-directed manner, allowing for the construction of longer, site-specifically modified oligonucleotides. atdbio.com
Another approach involves the enzymatic modification of a pre-synthesized oligonucleotide. This can be achieved using various enzymes that can transfer a modifying group to a specific nucleoside within the oligonucleotide. However, for the incorporation of a pre-modified nucleoside like N6-Acetyl-2'-deoxyadenosine, the strategy of ligating chemically synthesized fragments is more common.
Recent advancements in polymerase engineering are also expanding the toolbox for chemoenzymatic synthesis. nih.gov Engineered polymerases are being developed that can accept modified nucleoside triphosphates as substrates, allowing for their direct incorporation into a growing DNA or RNA strand during a polymerase chain reaction (PCR) or in vitro transcription. nih.gov This approach offers the potential for the large-scale production of modified oligonucleotides. nih.gov
Synthesis of Modified Nucleic Acids for Expanded Genetic Code Applications
The expansion of the genetic alphabet beyond the four canonical bases (A, T, C, and G) is a major goal in synthetic biology. nih.govacs.org The creation of semi-synthetic organisms with a six-letter genetic code has been achieved through the development of unnatural base pairs (UBPs). nih.gov The synthesis of DNA oligonucleotides containing these unnatural bases at specific positions is crucial for these applications.
While N6-acetyl-2'-deoxyadenosine is a modification of a natural base rather than an unnatural base, the methodologies used for its incorporation are directly relevant to the synthesis of oligonucleotides for an expanded genetic code. The phosphoramidite chemistry used to incorporate this compound is the same core technology used to incorporate the phosphoramidites of unnatural bases. nih.govacs.org
The synthesis of oligonucleotides containing N6-modified adenosines, such as N6-methyladenosine, is of great interest due to their roles in epigenetics and gene regulation. nih.govnih.govresearchgate.net The ability to site-specifically introduce these modifications allows researchers to study their effects on DNA structure, protein binding, and gene expression. This knowledge is foundational for the design and synthesis of nucleic acids with novel functions, which is a key aspect of expanding the genetic code.
Furthermore, the development of enzymatic methods for the synthesis of oligonucleotides containing unnatural bases provides a promising alternative to purely chemical synthesis, especially when dealing with unstable phosphoramidites. nih.govacs.org These one-pot enzymatic methods can produce oligonucleotides containing unnatural bases with high efficiency and purity. nih.gov The combination of chemical synthesis of modified phosphoramidites and enzymatic incorporation or ligation represents a powerful strategy for constructing the complex nucleic acid molecules required for an expanded genetic code.
Analytical Characterization of N6 Acetyl 2 Deoxy 5 O Dmt Adenosine and Its Oligonucleotide Products
Spectroscopic Analysis of N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine
Spectroscopic methods are fundamental in elucidating the precise molecular structure of this compound, confirming the presence of key functional groups, and establishing the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon-hydrogen framework and the presence of specific isotopes like phosphorus.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, allowing for the confirmation of its structure. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the deoxyribose sugar, the adenine (B156593) base, the N-acetyl group, and the dimethoxytrityl (DMT) protecting group.
Key proton signals are observed for the anomeric proton (1'-H) of the deoxyribose, the base protons (2-H and 8-H), the methyl protons of the acetyl group, and the aromatic and methoxy (B1213986) protons of the DMT group. The chemical shifts and coupling constants of the deoxyribose protons are crucial for confirming the 2'-deoxy configuration.
Table 1: Representative ¹H NMR Spectral Data for this compound Moiety
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 8-H | ~8.5 | s | |
| 2-H | ~8.3 | s | |
| DMT-ArH | 7.4 - 6.7 | m | |
| 1'-H | ~6.3 | t | ~6.5 |
| 4'-H | ~4.6 | m | |
| 3'-H | ~4.1 | m | |
| 5', 5''-H | ~3.4 | m | |
| DMT-OCH₃ | ~3.7 | s | |
| 2', 2''-H | ~2.7, ~2.5 | m | |
| Acetyl-CH₃ | ~2.2 | s |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the verification of the total number of carbon atoms and the chemical environment of each.
Characteristic chemical shifts are observed for the carbons of the deoxyribose sugar, the purine (B94841) base, the acetyl group, and the DMT group. For instance, the anomeric carbon (C1') typically appears around 85-90 ppm, while the carbonyl carbon of the acetyl group is found further downfield.
Table 2: Representative ¹³C NMR Spectral Data for this compound Moiety
| Carbon Assignment | Chemical Shift (ppm) |
| Acetyl C=O | ~170 |
| DMT-ArC (quat) | 158.6 |
| C6 | 154.7 |
| C2 | 153.3 |
| C4 | 149.2 |
| DMT-ArC (quat) | 144.7 |
| C8 | ~141 |
| DMT-ArCH | 130 - 113 |
| C1' | ~87 |
| DMT-C (quat) | ~86 |
| C4' | ~85 |
| C3' | ~72 |
| C5' | ~63 |
| DMT-OCH₃ | 55.2 |
| C2' | ~40 |
| Acetyl-CH₃ | ~25 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.
For the synthesis of oligonucleotides, this compound is converted into a phosphoramidite (B1245037) derivative, typically by reacting the 3'-hydroxyl group. ³¹P NMR spectroscopy is a crucial technique for characterizing these phosphoramidite building blocks. magritek.com
The ³¹P NMR spectrum of the phosphoramidite derivative shows a characteristic signal in the region of 148-151 ppm. uni-wuerzburg.de The presence of a single peak (or a pair of diastereomeric peaks) in this region confirms the successful formation of the phosphoramidite moiety and its purity. The chemical shift provides information about the oxidation state and chemical environment of the phosphorus atom. magritek.com
Table 3: Representative ³¹P NMR Data for this compound-3'-CE-phosphoramidite
| Phosphorus Species | Chemical Shift (ppm) |
| P(III) Phosphoramidite | ~150.8, ~148.8 |
Note: The phosphoramidite exists as two diastereomers, which may result in two distinct signals. The chemical shifts are approximate and can vary.
Mass Spectrometry (MS) for Accurate Mass Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound with high accuracy and to confirm its elemental composition.
High-resolution mass spectrometry (HR-MS) provides a very precise measurement of the molecular mass, often to within a few parts per million (ppm) of the theoretical mass. This high accuracy allows for the unambiguous determination of the elemental formula of the compound.
For this compound (C₃₃H₃₃N₅O₆), the expected monoisotopic mass is 595.2431 g/mol . HR-MS analysis would typically be performed using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The observed mass is then compared to the calculated mass to confirm the identity of the compound. For a related compound, N6-acetyl-5'-O-(4,4'-dimethoxytrityl)adenosine, the exact mass for the sodium adduct [M+Na]⁺ was calculated to be 634.22722 and found to be 634.22888. uni-wuerzburg.de
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 596.2509 |
| [M+Na]⁺ | 618.2329 |
Note: The observed m/z values in an experimental setting should be within a very narrow tolerance (typically < 5 ppm) of the calculated values.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
The synthesis of oligonucleotides is a meticulous process requiring stringent quality control at various stages. Chromatographic techniques are indispensable for assessing the purity of starting materials like this compound and for monitoring the progress of oligonucleotide synthesis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Breakdown Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for evaluating the purity of nucleoside derivatives such as this compound. It is also instrumental in identifying and quantifying any breakdown products that may arise during synthesis or storage. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a frequently employed method for the analysis of oligonucleotides and their precursors. researchgate.netpragolab.cz This technique allows for the separation of the target compound from closely related impurities, such as failure sequences (n-1, n-2) or molecules with modifications that have not been successfully incorporated. researchgate.net
The purity of starting materials, including phosphoramidites, is critical for the successful synthesis of high-quality oligonucleotides. lcms.cz HPLC, often coupled with mass spectrometry (LC-MS), provides a robust method for confirming the identity and assessing the purity of these essential building blocks. lcms.cz For instance, the purity of a related compound, 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (B11128), has been successfully assessed using HPLC, demonstrating the utility of this method for acetylated adenosine analogs. plos.orgnih.gov
Below is an interactive data table summarizing typical conditions for the HPLC analysis of oligonucleotides and their precursors.
| Parameter | Condition | Purpose |
| Column | C18 reversed-phase | Separation based on hydrophobicity. |
| Mobile Phase A | Aqueous buffer (e.g., Triethylammonium acetate (B1210297) (TEAA) or Hexafluoroisopropanol (HFIP) with an amine) | Provides the ion-pairing agent for interaction with the phosphate (B84403) backbone. pragolab.cz |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds. |
| Gradient | Increasing concentration of Mobile Phase B over time | Allows for the separation of a wide range of molecules with varying polarities. |
| Detection | UV-Vis at 260 nm | Quantifies the nucleic acid-containing compounds. |
| Flow Rate | Typically 0.5-1.5 mL/min | Influences resolution and analysis time. |
| Temperature | 25-60 °C | Affects retention times and peak shape. |
Analytical Methods for Characterizing Synthesized Oligonucleotides
Following synthesis, a comprehensive suite of analytical methods is employed to verify the quality, identity, and purity of the final oligonucleotide product. These techniques are essential to ensure that the synthesized oligonucleotide possesses the correct sequence and is free from significant impurities.
Trityl Assay for Monitoring Coupling Efficiency During Synthesis
The trityl assay is a widely used method for the real-time monitoring of coupling efficiency during solid-phase oligonucleotide synthesis. thermofisher.com The 5'-hydroxyl group of this compound is protected by a dimethoxytrityl (DMT) group. yale.edu This DMT group is cleaved at the beginning of each synthesis cycle, producing a colored trityl cation that can be quantified spectrophotometrically. thermofisher.com
The intensity of the color is directly proportional to the amount of DMT cation released, which in turn reflects the number of molecules that have been successfully coupled in the preceding step. By comparing the absorbance from each cycle, the stepwise coupling efficiency can be calculated. This provides a critical indicator of the performance of the automated DNA synthesizer and the quality of the reagents being used. thermofisher.com
The following table illustrates the principle of the trityl assay.
| Step | Action | Observation | Interpretation |
| 1. Deprotection | An acidic reagent is passed over the solid support. | An orange-colored solution is produced. | The DMT group is cleaved from the 5'-end of the growing oligonucleotide chain, releasing the dimethoxytrityl cation. |
| 2. Quantification | The colored solution is passed through a spectrophotometer. | Absorbance is measured at approximately 495 nm. | The intensity of the color is proportional to the amount of trityl cation, indicating the number of successfully coupled molecules. |
| 3. Calculation | The absorbance value is used to calculate the stepwise yield. | A percentage yield is obtained for each coupling step. | Consistently high coupling efficiencies (typically >98%) are indicative of a successful synthesis. |
Capillary Electrophoresis (CE) for Oligonucleotide Quality Control
Capillary Electrophoresis (CE), particularly Capillary Gel Electrophoresis (CGE), is a high-resolution analytical technique that has become a standard for the quality control of synthetic oligonucleotides. bio-rad.comresearchgate.net CE offers exceptional resolving power, allowing for the separation of the full-length oligonucleotide product from shorter failure sequences (e.g., n-1, n-2) with high precision. researchgate.net
The method involves the electrophoresis of the oligonucleotide sample through a capillary filled with a sieving matrix, typically a polymer solution. bio-rad.com Under the influence of a high electric field, the negatively charged oligonucleotides migrate through the matrix, separated primarily by size. The result is an electropherogram where the full-length product appears as a major peak, and any impurities, such as shorter sequences, are resolved as separate, smaller peaks. This allows for accurate quantitative assessment of the purity of the synthesized oligonucleotide. windows.net CE is valued for its high resolution, automation capabilities, and low consumption of samples and reagents. bio-rad.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligonucleotide Sequence and Mass Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and indispensable tool for the definitive characterization of synthetic oligonucleotides. nih.gov It provides an accurate measurement of the molecular weight of the synthesized product, which serves as a direct confirmation of its identity and base composition. umich.edu ESI-MS is particularly well-suited for the analysis of large, thermally labile biomolecules like oligonucleotides because it is a "soft" ionization technique that generates intact molecular ions in the gas phase. nih.govumich.edu
In ESI-MS, the oligonucleotide sample is introduced into the mass spectrometer in solution. The process generates multiply charged ions, which allows for the analysis of high-molecular-weight compounds on mass analyzers with a limited mass-to-charge (m/z) ratio range. umich.edu The resulting mass spectrum displays a series of peaks, each corresponding to a different charge state of the molecule. This data can then be deconvoluted to determine the precise molecular weight of the oligonucleotide. colby.edu This measured mass is then compared to the theoretical mass calculated from the expected sequence, including any modifications like the N6-acetyl group on the adenosine residue. A close correlation between the observed and theoretical mass confirms the successful synthesis of the target oligonucleotide. enovatia.comscripps.edu ESI-MS is also highly sensitive to the presence of impurities, making it a valuable tool for purity assessment. scripps.edu
The following table provides an example of expected and observed mass data for a hypothetical oligonucleotide containing this compound.
| Oligonucleotide Sequence (Example) | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) | Conclusion |
| 5'- G T C (dAAc) G T - 3' | 1859.2 | 1859.5 | 161.4 | The observed mass is in close agreement with the theoretical mass, confirming the identity of the synthesized oligonucleotide. |
Applications of N6 Acetyl 2 Deoxy 5 O Dmt Adenosine in Research and Synthetic Biology
Construction of Chemically Modified Oligonucleotides for Molecular Biology Tools
The primary application of N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine is in solid-phase phosphoramidite (B1245037) chemistry, the standard method for synthesizing custom oligonucleotides. biosynth.com This process allows for the creation of a wide array of molecular tools with precisely defined sequences.
The synthesis of DNA probes and primers is a cornerstone of molecular biology, enabling techniques such as the polymerase chain reaction (PCR), DNA sequencing, and hybridization assays. This compound, typically in its 3'-phosphoramidite form, is a standard reagent used in automated DNA synthesizers for this purpose. biosynth.commedchemexpress.com The DMT group ensures that coupling occurs only at the free 5'-hydroxyl of the growing oligonucleotide chain, while the N6-acetyl group safeguards the adenine (B156593) base. This controlled, stepwise process allows for the production of high-fidelity DNA sequences essential for research, diagnostics, and forensic applications.
The synthesis of RNA-based constructs for applications like RNA interference (RNAi) often requires the incorporation of modified nucleosides to enhance stability, reduce off-target effects, and improve therapeutic efficacy. nih.gov While this compound is a deoxy-nucleoside, the principles of its use extend to RNA synthesis, where analogous 2'-O-protected N6-acetyladenosine phosphoramidites are employed.
Research has demonstrated that chemical modifications, including changes at the N6 position of adenosine (B11128), can significantly impact the potency of therapeutic siRNAs. nih.gov For instance, the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites and their successful incorporation into the antisense strand of an siRNA led to an efficient knockdown of a target gene in cells. nih.gov This highlights the importance of N6-modified adenosine derivatives in generating functional RNA constructs. Furthermore, studies on miRNA have revealed that natural modifications like N6-adenosine methylation (m6A) are prevalent and play a role in regulating miRNA stability and function. nih.govnih.gov The ability to synthesize miRNA mimics containing specific modifications using building blocks like N6-acetyladenosine derivatives is crucial for investigating these regulatory pathways.
Engineering Nucleic Acid Architectures for Biophysical and Biochemical Investigations
Site-specific incorporation of modified nucleotides is a powerful strategy for probing the relationship between the structure of a nucleic acid and its biological function. This compound enables the precise placement of a modified adenine residue within a DNA or RNA sequence for these detailed investigations.
The behavior of DNA polymerases when encountering modified bases is a critical area of study in DNA repair and replication. Oligonucleotides containing site-specific modifications serve as valuable substrates for in vitro polymerase extension assays. While studies specifically using N6-acetyl-adenosine are limited, research on analogous N6-modified adenosines demonstrates the utility of this approach.
For example, a study on N6-carboxymethyl-2'-deoxyadenosine (N6-CMdA), another N6-modified adenine, revealed that this lesion acts as a significant blockade to DNA synthesis by the Klenow fragment of E. coli DNA polymerase I. nih.gov The polymerase frequently misincorporated dAMP opposite the N6-CMdA lesion, indicating a disruption of normal base-pairing recognition. nih.gov Such experiments provide insight into how DNA damage can lead to mutations and are facilitated by the ability to synthesize oligonucleotides with precisely placed unnatural or modified bases.
| Modified Base | Polymerase Studied | Observation | Finding |
| N6-Carboxymethyl-2'-deoxyadenosine (N6-CMdA) | Klenow Fragment | Primer extension assay | Strong blockade to primer extension; substantial misincorporation of dAMP opposite the lesion. nih.gov |
| N4-Carboxymethyl-2'-deoxycytidine (N4-CMdC) | Klenow Fragment | Primer extension assay | Stronger blockade than N6-CMdA; misinsertion of dAMP and dTMP opposite the lesion. nih.gov |
Introducing modified residues into nucleic acids can alter their thermodynamic stability, conformation, and interactions with other molecules, such as proteins and enzymes. The synthesis of oligonucleotides containing these modifications allows researchers to dissect structure-function relationships. For instance, thermodynamic studies showed that substituting a single dA with N6-carboxymethyl-2'-deoxyadenosine in a 12-mer DNA duplex increased the Gibbs free energy for duplex formation by 5.3 kcal/mol, indicating significant destabilization of the helix. nih.gov This type of empirical data is vital for understanding how DNA lesions and other modifications impact genomic stability. Similarly, modified oligonucleotides are used to study the substrate specificity of RNA-modifying enzymes like adenosine deaminases (ADARs), which play crucial roles in RNA editing. escholarship.org
Development of Synthetic Biological Systems Utilizing Unnatural Nucleotides
Synthetic biology aims to design and construct new biological parts, devices, and systems. A major goal in this field is the expansion of the genetic alphabet beyond the natural A, T, G, and C bases to create novel "unnatural base pairs" (UBPs). nih.govnih.gov The creation and testing of these synthetic genetic systems depend entirely on the chemical synthesis of DNA and RNA containing these unnatural components.
This compound and other protected phosphoramidites are the foundational reagents that enable the assembly of the custom DNA templates and RNA transcripts needed to study the replication and transcription of UBPs. nih.gov Furthermore, incorporating modified nucleotides can confer novel properties to synthetic genes, such as resistance to nuclease degradation, which is a common challenge in genetic manipulation. nih.gov By providing the means to construct nucleic acids with virtually any desired sequence or modification, compounds like this compound are critical enablers for the engineering of next-generation biological systems.
Future Directions and Perspectives in N6 Acetyl 2 Deoxy 5 O Dmt Adenosine Research
Innovations in Protecting Group Chemistry for Enhanced Synthesis Efficiency and Biocompatibility
The efficiency and fidelity of oligonucleotide synthesis are intrinsically linked to the protecting groups employed. The dimethoxytrityl (DMT) group, a cornerstone for protecting the 5'-hydroxyl function, is prized for its stability and selective removal under acidic conditions. nih.govumich.edu However, the quest for even milder and more efficient deprotection methods continues to drive innovation. Future research is geared towards developing protecting groups that can be cleaved under neutral or thermolytic conditions, minimizing the risk of side reactions such as depurination, especially in large-scale synthesis. fda.gov
The development of orthogonal protecting group strategies is another promising avenue. nih.gov This involves using a set of protecting groups that can be removed independently of one another, allowing for the site-specific modification of oligonucleotides. nih.gov This level of control is crucial for creating complex, multifunctional nucleic acid structures.
Furthermore, as oligonucleotides move further into the therapeutic space, the biocompatibility of any residual protecting group fragments becomes a critical consideration. Research is therefore also focusing on "traceless" protecting groups that leave no residue upon cleavage, or on groups whose byproducts are biologically inert.
Key Areas of Innovation in Protecting Group Chemistry:
| Innovation Area | Rationale | Potential Impact |
| Thermolytic Protecting Groups | Avoids harsh acidic or basic conditions for deprotection, reducing side reactions. fda.gov | Increased yield and purity of synthetic oligonucleotides, especially for sensitive sequences. |
| Orthogonal Protecting Groups | Allows for selective deprotection of specific sites, enabling complex modifications. nih.gov | Facilitates the synthesis of highly functionalized oligonucleotides for advanced applications. |
| Biocompatible and Traceless Protecting Groups | Minimizes potential toxicity from protecting group remnants in therapeutic applications. | Enhances the safety profile of oligonucleotide-based drugs. |
Development of Novel Nucleoside Analogs and their Synthetic Methodologies for Broader Applications
N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine serves as a foundational building block for a vast array of novel nucleoside analogs. biosynth.com Chemical modifications to the nucleobase, sugar moiety, or phosphate (B84403) backbone can confer desirable properties such as increased nuclease resistance, enhanced binding affinity to target sequences, and improved cellular uptake. nih.govhapatune.com
Future research will likely focus on creating analogs with even more sophisticated functionalities. This includes the incorporation of fluorescent tags for diagnostic applications, reactive groups for cross-linking studies, and moieties that can facilitate targeted delivery to specific cells or tissues. nih.govnih.gov The development of "clickable" nucleoside analogs, which can be easily modified post-synthesis, is also a rapidly growing area.
The synthetic methodologies to create these analogs are also evolving. Enzymatic synthesis and biotransformation are emerging as powerful alternatives to traditional chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions. mdpi.comnih.gov These methods are particularly advantageous for the synthesis of complex or sensitive analogs that are difficult to produce chemically.
Examples of Emerging Nucleoside Analogs and Their Applications:
| Nucleoside Analog Type | Modification | Potential Application |
| Nuclease-Resistant Analogs | Modifications to the phosphate backbone (e.g., phosphorothioates) or sugar moiety (e.g., 2'-O-methyl). rsc.orgresearchgate.net | Therapeutic oligonucleotides (antisense, siRNA) with extended half-life in vivo. |
| High-Affinity Analogs | Locked Nucleic Acids (LNAs) and other bridged nucleic acids. mdpi.com | Enhanced targeting of specific mRNA or microRNA sequences. |
| Functionalized Analogs | Incorporation of fluorophores, quenchers, or biotin. nih.gov | Probes for molecular diagnostics and tools for studying nucleic acid interactions. |
Advancements in Automated Oligonucleotide Synthesis Utilizing this compound and Related Modified Building Blocks
Automated solid-phase synthesis, primarily using the phosphoramidite (B1245037) method, has revolutionized the production of oligonucleotides. nih.gov this compound is a key phosphoramidite building block in this process. journalirjpac.com Future advancements in this area will focus on increasing the speed, scale, and efficiency of synthesis while reducing the cost and environmental impact.
Innovations in solid supports, such as novel resins with higher loading capacities and improved cleavage characteristics, will play a significant role. The development of more efficient coupling reagents and activators will also contribute to higher yields and shorter cycle times. nih.gov Furthermore, microfluidic and microarray-based synthesis platforms are being explored for high-throughput synthesis of large numbers of different oligonucleotides.
The integration of enzymatic steps into automated synthesis protocols is another exciting prospect. For example, enzymatic ligation could be used to assemble longer oligonucleotides from shorter, chemically synthesized fragments, overcoming the length limitations of current chemical methods.
Expanding the Scope of Modified Nucleic Acids in Fundamental Scientific Inquiry and Biotechnology
The ability to synthesize custom-designed nucleic acids with specific modifications has opened up new frontiers in both basic research and biotechnology. nih.gov Modified oligonucleotides are now indispensable tools for studying gene function, elucidating the mechanisms of DNA and RNA processing enzymes, and probing the intricate structures of nucleic acids. nih.govmdpi.com
In the realm of biotechnology, the applications of modified nucleic acids are rapidly expanding. They are being used to develop novel diagnostic assays with improved sensitivity and specificity, to construct DNA and RNA-based nanomaterials for a variety of applications, and to engineer artificial gene circuits for synthetic biology. nih.gov
The future will undoubtedly see even more innovative applications of modified nucleic acids. For instance, there is growing interest in using them to create "smart" therapeutics that can sense and respond to specific molecular cues in the body. The development of nucleic acid-based catalysts (DNAzymes and ribozymes) with novel activities is another area of active research.
Emerging Applications of Modified Nucleic Acids:
| Application Area | Example |
| Therapeutics | Antisense oligonucleotides, siRNAs, aptamers, and mRNA vaccines. mdpi.com |
| Diagnostics | Molecular beacons, Scorpion primers, and probes for in situ hybridization. |
| Biotechnology | DNA origami, nucleic acid-based biosensors, and components of synthetic gene circuits. nih.gov |
| Fundamental Research | Probes for studying DNA-protein interactions, tools for mapping epigenetic modifications, and substrates for enzymatic assays. nih.govresearchgate.net |
Q & A
Q. What is the role of the 4,4'-dimethoxytrityl (DMT) and N6-acetyl groups in the synthesis of N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine?
The DMT group protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, enabling stepwise elongation by selectively removing the DMT under acidic conditions (e.g., trichloroacetic acid in dichloromethane). The N6-acetyl group protects the exocyclic amine of adenine, preventing undesired side reactions during coupling or deprotection steps. These protections are critical for high-yield, sequence-specific synthesis .
Q. What are the standard protocols for deprotecting the DMT group during oligonucleotide synthesis using this compound?
Deprotection typically involves treatment with 3% trichloroacetic acid (TCA) in dichloromethane, which cleaves the acid-labile DMT group while leaving other protections (e.g., N6-acetyl) intact. Post-synthesis, full deprotection of the nucleobase and phosphate backbone is achieved using concentrated ammonium hydroxide or methylamine at elevated temperatures (55–60°C) .
Q. How is this compound purified after synthesis?
Reverse-phase HPLC or cartridge-based purification is employed, leveraging the lipophilic DMT group for retention. After DMT removal, the product is desalted using size-exclusion chromatography or ethanol precipitation. Purity is confirmed via LC-MS or ion-pair LC-MS with UV detection .
Advanced Research Questions
Q. How does the N6-acetyl group influence coupling efficiency and stability in automated oligonucleotide synthesis?
The N6-acetyl group reduces steric hindrance compared to bulkier protections (e.g., benzoyl), potentially improving coupling efficiency (≥98% per step). However, its stability under prolonged basic conditions (e.g., during ammonia deprotection) must be validated via LC-MS to detect acetyl migration or hydrolysis. Comparative studies with N6-benzoyl analogs suggest tailored deprotection protocols may be required .
Q. What analytical methods are most effective for characterizing impurities in this compound?
High-resolution ion-pair LC-MS is optimal for detecting truncated sequences, depurination products, or acetyl migration. Mass accuracy (<5 ppm deviation) ensures identification of side products, while UV trace integration quantifies purity. For phosphoramidite intermediates, P NMR can verify phosphite oxidation or amidite degradation .
Q. What strategies mitigate side reactions during the synthesis of oligonucleotides containing this compound?
- Deprotection optimization: Use milder conditions (e.g., 30% methylamine in water/ethanol at 35°C) to preserve the N6-acetyl group.
- Coupling activation: Employ fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile to enhance phosphoramidite reactivity.
- Capping efficiency: Ensure rigorous capping (acetic anhydride/N-methylimidazole) to prevent failure sequences from unreacted 5'-OH groups .
Q. How does the N6-acetyl modification affect duplex stability and nuclease resistance in antisense oligonucleotides?
N6-acetylation may reduce base-pairing strength due to decreased hydrogen bonding, as observed in thermal melting () assays. However, it can enhance nuclease resistance by sterically blocking enzymatic cleavage. Comparative studies with unmodified 2'-deoxyadenosine are essential to quantify these effects .
Methodological Notes
- Synthetic Protocols: Phosphoramidite synthesis of this compound follows standard solid-phase methodologies using controlled-pore glass (CPG) supports. Coupling cycles are monitored via trityl cation release (UV monitoring at 495 nm) .
- Stability Testing: Long-term storage of the phosphoramidite form requires anhydrous acetonitrile under argon at -20°C to prevent hydrolysis. Periodic P NMR checks are recommended to verify integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
